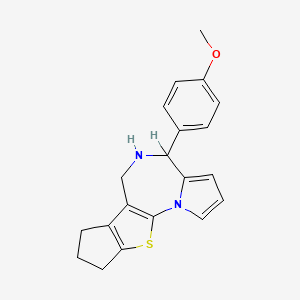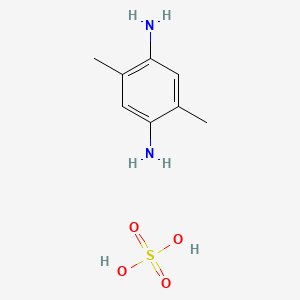
2,5-dimethylbenzene-1,4-diamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylbenzene-1,4-diamine; sulfuric acid is an organic compound with the molecular formula C8H12N2. It is also known as 2,5-dimethyl-1,4-phenylenediamine. This compound is characterized by the presence of two methyl groups and two amino groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis, particularly in the production of dyes, medicines, and polymer materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzene-1,4-diamine can be synthesized through the reaction of phthalic acid and methylamine. The process involves the formation of a precursor compound, which is then subjected to dehydration and decarboxylation to yield 2,5-dimethylbenzene-1,4-diamine . The reaction conditions typically include controlled temperatures and the use of organic solvents such as ethanol, ether, and dichloromethane.
Industrial Production Methods
In industrial settings, the production of 2,5-dimethylbenzene-1,4-diamine involves large-scale chemical reactions with stringent control over reaction parameters to ensure high yield and purity. The compound is often produced in bulk quantities and is available in various packaging sizes ranging from grams to kilograms .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and various amines. These products have significant applications in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylbenzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,5-dimethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing enzyme activity and other biochemical processes. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminobenzene: Similar to 2,5-dimethylbenzene-1,4-diamine but lacks the methyl groups.
2,5-Dimethylaniline: Contains methyl groups but only one amino group.
2,5-Dimethyl-1,4-benzenediol: Contains hydroxyl groups instead of amino groups.
Uniqueness
2,5-Dimethylbenzene-1,4-diamine is unique due to the presence of both methyl and amino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic processes and applications .
Eigenschaften
CAS-Nummer |
73791-66-9 |
|---|---|
Molekularformel |
C8H14N2O4S |
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
2,5-dimethylbenzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C8H12N2.H2O4S/c1-5-3-8(10)6(2)4-7(5)9;1-5(2,3)4/h3-4H,9-10H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
VTBWBXNREAQUIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)C)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


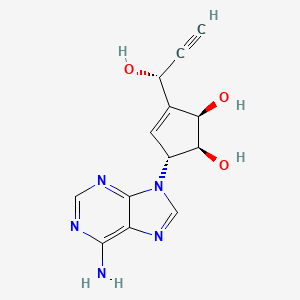
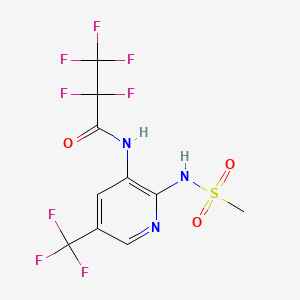

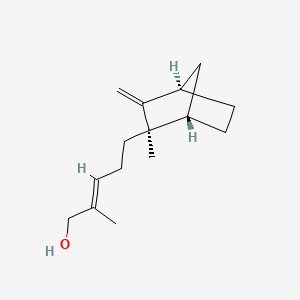
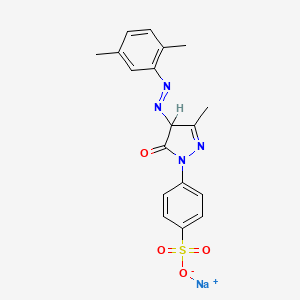
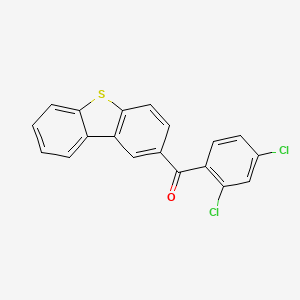
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)


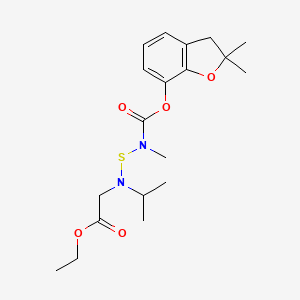

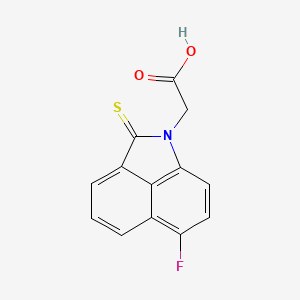
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
